molecular formula C20H20I2N6O4 B13379508 2-ethoxy-4-[(E)-({3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-6-iodophenol

2-ethoxy-4-[(E)-({3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-6-iodophenol

Cat. No.: B13379508
M. Wt: 662.2 g/mol
InChI Key: CBHXKKBVMAYJHB-FTBZIBIRSA-N
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Description

3-ethoxy-4-hydroxy-5-iodobenzaldehyde {4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of ethoxy, hydroxy, and iodo functional groups attached to a benzaldehyde core, along with a triazolyl hydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde typically involves the iodination of 3-ethoxy-4-hydroxybenzaldehyde. The iodination reaction can be carried out using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under mild conditions. The resulting 3-ethoxy-4-hydroxy-5-iodobenzaldehyde can then be further reacted with 4-amino-4H-1,2,4-triazole to form the desired hydrazone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-hydroxy-5-iodobenzaldehyde {4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-hydroxy-5-iodobenzoic acid.

    Reduction: Formation of 3-ethoxy-4-hydroxy-5-iodobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-4-hydroxy-5-iodobenzaldehyde {4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde {4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-4-hydroxybenzaldehyde: Lacks the iodine atom and triazolyl hydrazone moiety, resulting in different chemical properties and reactivity.

    4-hydroxy-3-iodobenzaldehyde: Similar structure but lacks the ethoxy group, affecting its solubility and reactivity.

    4-hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of an ethoxy group, leading to differences in chemical behavior.

Uniqueness

3-ethoxy-4-hydroxy-5-iodobenzaldehyde {4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone is unique due to the presence of multiple functional groups that confer distinct chemical properties and reactivity

Biological Activity

The compound 2-ethoxy-4-[(E)-({3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-yl}imino)methyl]-6-iodophenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a triazole ring and an iodophenol structure, which suggests potential interactions with biological macromolecules. The presence of iodine may enhance its biological activity due to the unique properties of halogenated compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds containing the triazole ring have been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study demonstrated that related compounds had IC50 values in the micromolar range against colon carcinoma cells (HCT116) and breast cancer cells (T47D) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)
Triazole Derivative AHCT1166.2
Triazole Derivative BT47D27.3
Triazole Derivative CMCF743.4

Antimicrobial Activity

Compounds with similar structures have also been evaluated for antimicrobial properties. For example, benzothiazole derivatives showed significant antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens . The presence of the hydrazine and triazole functionalities may contribute to these effects.

The biological activity of triazole-containing compounds is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes. For instance, triazoles can act as inhibitors of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi . This mechanism could be extrapolated to hypothesize similar actions for the compound .

Study on Hydrazone Derivatives

A study focusing on hydrazone derivatives indicated that modifications at the phenolic or hydrazine moieties could significantly enhance biological activity. The incorporation of electron-withdrawing groups (like iodine) was noted to increase potency against cancer cell lines .

Properties

Molecular Formula

C20H20I2N6O4

Molecular Weight

662.2 g/mol

IUPAC Name

2-ethoxy-4-[(E)-[[4-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-1,2,4-triazol-3-yl]hydrazinylidene]methyl]-6-iodophenol

InChI

InChI=1S/C20H20I2N6O4/c1-3-31-16-7-12(5-14(21)18(16)29)9-23-26-20-27-24-11-28(20)25-10-13-6-15(22)19(30)17(8-13)32-4-2/h5-11,29-30H,3-4H2,1-2H3,(H,26,27)/b23-9+,25-10+

InChI Key

CBHXKKBVMAYJHB-FTBZIBIRSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC2=NN=CN2/N=C/C3=CC(=C(C(=C3)I)O)OCC)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC2=NN=CN2N=CC3=CC(=C(C(=C3)I)O)OCC)I)O

Origin of Product

United States

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